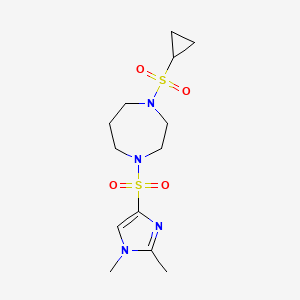
(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H22F2N4O2 and its molecular weight is 412.441. The purity is usually 95%.
BenchChem offers high-quality (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antagonist for Pain Management
A study focused on the synthesis and pharmacological activity of a new series of pyrazoles, identifying a σ1 receptor (σ1R) antagonist clinical candidate for the treatment of pain. This compound, part of the pyrazole series, demonstrated high metabolic stability across species and showed antinociceptive properties in various mouse models of pain. The research underscores its potential as a highly soluble σ1 receptor antagonist for pain management (Díaz et al., 2020).
Radiotracer for CB1 Cannabinoid Receptors
Another application involves the synthesis of radiolabeled compounds, including the development of a positron emission tomography (PET) radiotracer for studying CB1 cannabinoid receptors in the brain. This research highlights the compound's utility in neurological studies, potentially aiding in the understanding of cannabinoid receptor functions and neurological disorders (Katoch-Rouse & Horti, 2003).
Anticonvulsant Drug Candidate
Research into anticonvulsant agents led to the identification of a promising new drug candidate, "Epimidin". A novel HPLC method for the determination of related substances in this compound was developed and validated, showcasing its potential in the treatment of epilepsy and other seizure disorders (Severina et al., 2021).
Antimicrobial Activity
Several studies have explored the antimicrobial properties of related compounds, demonstrating variable and modest activity against bacteria and fungi. This research suggests potential applications in developing new antimicrobial agents to combat resistant microbial strains (Patel, Agravat, & Shaikh, 2011).
Serotonergic Neurotransmission Study
Compounds within this class have been utilized in the study of serotonergic neurotransmission, particularly in PET imaging to investigate the serotonin 5-HT1A receptors. This application provides insights into the role of serotonin in various psychiatric and neurological disorders (Plenevaux et al., 2000).
properties
IUPAC Name |
[4-ethoxy-1-(4-fluorophenyl)pyrazol-3-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O2/c1-2-30-20-15-28(19-9-5-17(24)6-10-19)25-21(20)22(29)27-13-11-26(12-14-27)18-7-3-16(23)4-8-18/h3-10,15H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRYFFBFVKXKPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Tert-butyl)benzyl]-1,3-thiazolane-2,4-dione](/img/structure/B2661406.png)
![3-ethyl-N-(4-fluorobenzyl)-N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2661407.png)
![(2Z)-5-(hydroxymethyl)-2-[(4-isopropylphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2661409.png)


![Methyl 6-hydroxy-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2661412.png)
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B2661414.png)


![{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride](/img/structure/B2661419.png)
![N-(2-chlorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2661420.png)
![4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one](/img/structure/B2661421.png)
